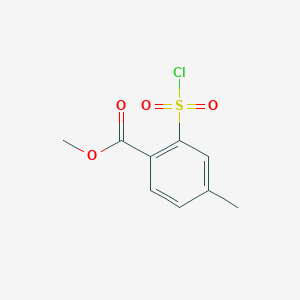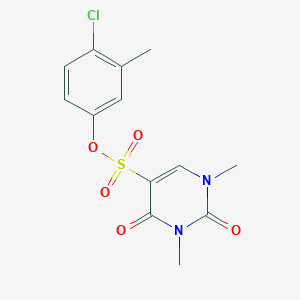![molecular formula C23H24N2O4S2 B2553976 N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide CAS No. 900135-35-5](/img/structure/B2553976.png)
N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide" is a complex organic molecule that appears to be related to thiazolidinone derivatives. These derivatives are known for their various biological activities, including muscle relaxant and anticonvulsant properties, as well as their potential use in nonlinear optical (NLO) materials due to their high first hyperpolarizability .
Synthesis Analysis
The synthesis of related thiazolidinone derivatives involves the preparation of N-substituted propanamide derivatives, as seen in the synthesis of 3-amino-N-(3-phenyl-5-isoxazolyl)propanamides. These compounds were prepared and evaluated for their muscle relaxant and anticonvulsant activities. The synthesis process often includes the study of structure-activity relationships, with particular attention to the effects of different moieties and substituents on the biological activity of the compounds .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been studied using X-ray diffraction and density functional theory (DFT) calculations. For instance, the crystal structure of a related compound was determined to be monoclinic with specific crystal cell parameters. The non-planarity of the structure was significant, as indicated by the dihedral angle values. DFT calculations were used to obtain the ground state optimized geometry, which was consistent with the X-ray diffraction data .
Chemical Reactions Analysis
The chemical reactivity of thiazolidinone derivatives can be assessed by calculating frontier molecular orbitals (FMOs) energies and chemical reactivity parameters. These calculations indicate that the molecules exhibit high first hyperpolarizability, which is typical of NLO materials. The presence of potential donor and acceptor groups in the molecule facilitates intermolecular interactions such as C-H...O, C-H...S, and π-π stacking, which contribute to the stability of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives can be explored using various spectroscopic techniques and theoretical calculations. For example, vibrational frequencies, NMR chemical shift values, and FMOs have been calculated from the optimized structure of a related molecule. The UV-visible spectrum, obtained through time-dependent DFT (TD-DFT) calculations, shows electronic transitions that are characteristic of the compound's structure. Additionally, molecular docking studies can provide insights into the interactions of these molecules with biological targets such as acetylcholinesterase and butyrylcholinesterase .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has demonstrated that derivatives of thiazolidinones, including compounds with structures related to the specified chemical, exhibit significant antimicrobial properties. For instance, compounds synthesized from thiazolidinones have shown potent antibacterial and antifungal activities, comparing favorably with standard agents such as Ampicillin and Flucanazole in certain cases (Helal et al., 2013). Additionally, specific derivatives have demonstrated high activity against mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating promising therapeutic potential (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Applications
Compounds containing the thiazolidinone moiety have been explored for their anticancer properties. Notably, certain derivatives have been identified with significant antileukemic activity, exhibiting selective action against leukemia cell lines and demonstrating potential as therapeutic agents for cancer treatment (Kryshchyshyn et al., 2020). The diversity in the biological activities of these compounds underscores their potential in designing new therapeutic agents.
Antidiabetic Applications
In the context of diabetic complications, derivatives of thiazolidinone have been investigated for their inhibitory effects on enzymes such as aldose reductase (AR) and aldehyde reductase (ALR), which play a critical role in the polyol pathway associated with diabetic complications. Studies have identified compounds with potent inhibitory activity against these enzymes, suggesting their potential in managing diabetic complications (Bacha et al., 2020). The ability to inhibit these enzymes at lower micromolar concentrations highlights the therapeutic potential of these derivatives.
Eigenschaften
IUPAC Name |
N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-29-19-10-6-5-9-17(19)14-20-22(28)25(23(30)31-20)12-11-21(27)24-18(15-26)13-16-7-3-2-4-8-16/h2-10,14,18,26H,11-13,15H2,1H3,(H,24,27)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXPKHGGQFIONK-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2553894.png)
![(E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide](/img/structure/B2553895.png)

![3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2553897.png)
![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)
![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553901.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2553903.png)

![{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B2553908.png)

![1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one](/img/structure/B2553911.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2553912.png)

